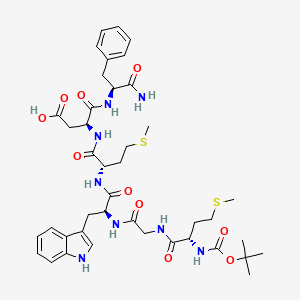

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2

Übersicht

Beschreibung

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is a synthetic peptide composed of six amino acids: methionine, glycine, tryptophan, methionine, aspartic acid, and phenylalanine. The peptide is protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and has an amide group at the C-terminus. This compound is primarily used in scientific research and is not intended for human use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Each subsequent amino acid is added sequentially, with the Boc group protecting the N-terminus of each amino acid to prevent unwanted reactions. The Boc group is removed using trifluoroacetic acid (TFA) before the next amino acid is added .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

Substitution: TFA is commonly used to remove the Boc group.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Deprotected peptide with a free N-terminus.

Wissenschaftliche Forschungsanwendungen

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is closely related to cholecystokinin (CCK), a gastrointestinal hormone involved in digestion and enzyme secretion. The peptide has shown potential in several biological activities:

- Receptor Interaction : It acts as an agonist for CCK-B receptors, stimulating pancreatic enzyme secretion and influencing gastrointestinal motility .

- Physiological Effects : Research indicates that this peptide can enhance digestive processes by inducing contractions in the gastrointestinal tract .

- Modifications for Enhanced Activity : Studies have demonstrated that structural modifications, such as sulfation of tyrosine residues, can improve receptor binding affinity and biological efficacy .

Applications in Research

This compound has been explored for various applications in scientific research:

- Drug Discovery : Its structural properties allow researchers to modify the peptide for enhanced therapeutic potential in drug development targeting CCK-related pathways .

- Biochemical Studies : Used as a model peptide to study receptor-ligand interactions and signaling pathways .

- Analytical Techniques : Employed as a standard in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry due to its well-defined structure .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Stimulation of Pancreatic Secretion : In animal models, this peptide has been shown to significantly enhance pancreatic enzyme secretion, indicating its role in digestive physiology .

- Gastrointestinal Motility Studies : Experiments demonstrated that this peptide induces contractions in guinea pig ileum tissues, supporting its involvement in gut motility .

- Modification Impact Studies : Research has indicated that altering specific residues can lead to peptides with improved stability and receptor affinity, showcasing the importance of structural modifications for therapeutic applications .

Wirkmechanismus

The mechanism of action of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 depends on its specific application. In general, peptides like this one interact with molecular targets such as enzymes, receptors, or other proteins. The Boc group protects the N-terminus during synthesis but is removed for biological activity. The peptide can then bind to its target, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetragastrin (Trp-Met-Asp-Phe-NH2): A shorter peptide with similar amino acid composition.

Pentagastrin (Boc-beta Ala-Trp-Met-Asp-Phe-NH2): Contains an additional beta-alanine residue.

Gastrin-related peptide (Trp-Met-Arg-Phe-NH2): Similar structure but with an arginine residue instead of aspartic acid.

Uniqueness

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is unique due to its specific sequence and the presence of two methionine residues, which can undergo oxidation. The Boc protection allows for selective deprotection and functionalization, making it versatile for various research applications .

Biologische Aktivität

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is a synthetic peptide exhibiting notable biological activity, particularly in neuropeptide signaling pathways. This article delves into its structure, synthesis, biological functions, and relevant research findings.

Structure and Synthesis

This compound consists of six amino acids: Methionine (Met), Glycine (Gly), Tryptophan (Trp), another Methionine, Aspartic acid (Asp), and Phenylalanine (Phe), with a terminal amide group. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group during peptide synthesis. The chemical formula for this compound is C41H56N8O10S2, which contributes to its unique structural properties that influence its biological functions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Solid-phase peptide synthesis (SPPS) : A widely used technique that allows for the sequential addition of amino acids.

- Solution-phase synthesis : Involves the assembly of the peptide in a solution, which can be advantageous for certain modifications.

Biological Functions

This compound exhibits several biological activities primarily related to its role as a signaling molecule. It shares structural similarities with cholecystokinin (CCK), a gastrointestinal hormone involved in digestion and satiety regulation. Research indicates that peptides similar to this compound can influence various physiological processes, such as:

- Digestion : By stimulating enzyme release from the pancreas and gallbladder.

- Gut motility : Affecting how food moves through the digestive tract.

- Satiety : Contributing to the sensation of fullness after eating.

The mechanism of action involves the interaction of this compound with specific receptors, such as G-protein coupled receptors (GPCRs). This interaction modulates receptor activity, leading to downstream signaling events that influence cellular processes.

Research Findings and Case Studies

Recent studies have focused on the interactions of this compound with various receptors. Notably:

- Receptor Binding : The C-terminal sequence Trp-Met-Asp-Phe-NH2 is crucial for receptor binding. Modifications in this sequence can significantly alter receptor affinity and biological efficacy .

- Stability and Efficacy : Research has demonstrated that specific substitutions in the peptide sequence enhance its stability against enzymatic degradation, improving bioavailability and therapeutic potential .

Comparative Analysis

The following table summarizes some comparative aspects of this compound with related peptides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | Contains Tyrosine; potential for different receptor interactions |

| Cholecystokinin | Gly-Trp-Asp-Met-Phe-NH2 | Involved in digestion and satiety regulation |

| Enkephalins | Tyr-Gly-Gly-Phe | Opioid peptides involved in pain modulation |

Eigenschaften

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56N8O10S2/c1-41(2,3)59-40(58)49-28(15-17-60-4)36(54)44-23-33(50)45-31(20-25-22-43-27-14-10-9-13-26(25)27)38(56)46-29(16-18-61-5)37(55)48-32(21-34(51)52)39(57)47-30(35(42)53)19-24-11-7-6-8-12-24/h6-14,22,28-32,43H,15-21,23H2,1-5H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,49,58)(H,51,52)/t28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNBFKNPGFMLFA-XDIGFQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.